(1,2,3-13C3)丙-2-烯酸

描述

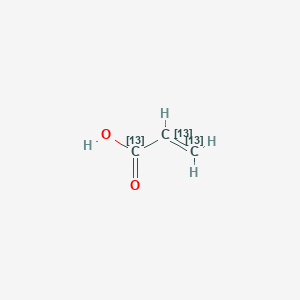

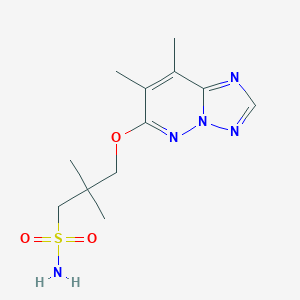

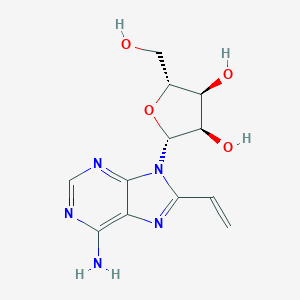

The compound (1,2,3-13C3)Prop-2-enoic acid is a structurally modified form of prop-2-enoic acid, which is more commonly known as acrylic acid. This modified compound is labeled with carbon-13 isotopes at the first three carbon positions, making it useful for various scientific applications, including tracer studies and molecular structure investigations.

Synthesis Analysis

The synthesis of related acyclic cis-enediynes, which are structurally similar to (1,2,3-13C3)Prop-2-enoic acid, has been explored through the acid-catalyzed rearrangement of 1,2-diyn-2-propen-1-ols. These compounds possess a C3-aryl group and can undergo rearrangement in the presence of water, alcohols, or thiols, catalyzed by camphorsulfonic acid (CSA). The synthesis process is sensitive to the substituents at the C3 position, with aryl-substituted compounds showing successful rearrangement to predominantly cis-enediynes at room temperature or below. The synthesis can be carried out in three steps from commercially available α-bromocinnamaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to (1,2,3-13C3)Prop-2-enoic acid has been studied using X-ray crystallography. For instance, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid crystallizes in a non-centrosymmetric space group P21, which is crucial for nonlinear optical (NLO) activity. The structure is stabilized by intramolecular N-H···O and O-H···O hydrogen bonds, as well as intermolecular C-H···O and C-H···π interactions .

Chemical Reactions Analysis

The reactivity of the related compounds involves the formation of allylic cations, which are intermediates in the synthesis of acyclic cis-enediynes. The regio- and cis/trans diastereoselectivity of the allylic migration is influenced by the substituents at the C3 position. Computational calculations suggest that nucleophilic trapping occurs preferentially at the C3 carbon, leading to the formation of more stable enediynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (1,2,3-13C3)Prop-2-enoic acid have been investigated. For example, the NLO activity of a similar compound was confirmed experimentally through powder Second Harmonic Generation (SHG) experiments and theoretically via first hyperpolarizability calculations. The compound showed an eightfold excess of SHG activity compared to the standard compound KDP. Density functional theory (DFT) calculations were used to optimize the gas phase geometry and calculate vibrational frequencies, providing insights into the vibrational modes and potential energy distributions (PED) .

科学研究应用

合成技术

(Abarbri et al., 2002)和(Modzelewska-Banachiewicz et al., 2009)讨论了3,3-二取代丙-2-烯酸及其异构体的合成,展示了这种化合物在科学研究中创造各种衍生物的多功能性。

结构和光谱分析

(Goljer等,1989)和(Venkatesan et al., 2016)的研究侧重于丙-2-烯酸衍生物的结构分析,使用核磁共振光谱和X射线晶体学,突出了其在分子结构研究中的重要性。

化学性质和反应性

(Kotteswaran et al., 2016)研究了2-氰基3-(4-二甲氨基苯基)丙-2-烯酸的电子性质和反应性,为化学反应中的行为和潜在应用提供了见解。

代谢研究

(Winter et al., 1992)描述了使用13C核磁共振研究丙烯酸代谢,这是一种相关化合物,在大鼠中展示了丙-2-烯酸衍生物在代谢研究中的用途。

晶体结构分析

(Kumar et al., 2017)和(Yang等,2006)的研究侧重于各种衍生物的晶体结构,强调了丙-2-烯酸在晶体学和材料科学中的重要性。

过渡金属化学

(Shahzadi et al., 2008)探讨了从丙-2-烯酸衍生的过渡金属羧酸盐的配位化学,强调了其在无机和配位化学中的重要性。

互变异构研究

(Magdalinova et al., 2010)讨论了丙-2-烯酸衍生物的互变异构平衡,突出了其在理解化学平衡中的作用。

生物活性

(Banday et al., 2010)深入研究了某些衍生物的合成和抗菌活性,表明其在制药和生物研究中的潜力。

同位素标记和示踪研究

(Pomerantz & Fink, 1979)和(Santos et al., 2016)强调了(1,2,3-13C3)丙-2-烯酸在同位素标记和溶解度研究中的应用,对于理解复杂化学系统至关重要。

调节途径研究

(Kostrouchová等,2007)描述了类似化合物戊二酸在多个调节途径中的作用,暗示了丙-2-烯酸在生物化学和医学研究中的广泛相关性。

液-液平衡研究

(Zhang等,2011)侧重于丙-2-烯酸溶液的液-液平衡,对工业和化学工程应用至关重要。

抗氧化研究

(Kong et al., 2004)研究了羟基肉桂酸衍生物的自由基清除活性,这是丙-2-烯酸所属的一类化合物,展示了其在抗氧化研究中的潜力。

属性

IUPAC Name |

(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584344 | |

| Record name | (~13~C_3_)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3-13C3)Prop-2-enoic acid | |

CAS RN |

202326-54-3 | |

| Record name | (~13~C_3_)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)